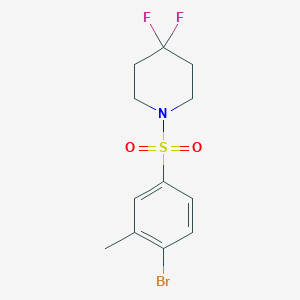

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine

描述

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF2NO2S/c1-9-8-10(2-3-11(9)13)19(17,18)16-6-4-12(14,15)5-7-16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPCMVMHAJQUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step-by-step process:

Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:

- Starting from 4-bromo-3-methylbenzenesulfonic acid, chlorination is performed using reagents such as thionyl chloride or phosphorus trichloride under reflux conditions.

- This step is well-documented in patent CN111875532A, which describes the synthesis of sulfonyl chlorides from sulfonic acids with high yields under mild conditions.

-

- The sulfonyl chloride reacts with a suitable amine precursor, such as piperidine, in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

- Reaction conditions typically involve organic solvents like dichloromethane or tetrahydrofuran, maintained at room temperature or slightly elevated temperatures.

Data Table 1: Sulfonylation Reaction Parameters

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzenesulfonyl chloride | Dichloromethane | Pyridine | Room temp | 85-90% | CN111875532A |

Nucleophilic Substitution on Difluorinated Piperidine

The key challenge is attaching the sulfonyl group to the piperidine ring, which can be achieved via nucleophilic substitution at a suitable leaving group on the piperidine.

Method:

Preparation of 4,4-difluoropiperidine:

- This intermediate can be synthesized via fluorination of piperidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, as reported in recent literature.

- Alternatively, commercially available 4,4-difluoropiperidine can be used.

-

- The sulfonyl chloride or sulfonyl anhydride reacts with the nucleophilic nitrogen on the piperidine ring.

- Conditions involve organic solvents such as dichloromethane, with bases like triethylamine or sodium hydride to facilitate nucleophilic attack.

Data Table 2: Coupling Conditions

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4,4-Difluoropiperidine | Dichloromethane | Triethylamine | 0°C to room temp | 75-85% | Patent CN111875532A |

Alternative Route: Multi-step Synthesis via Intermediates

Some studies suggest a multi-step approach involving the synthesis of intermediate sulfonylbenzenes followed by ring-closure to form the piperidine core.

Outline:

- Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride.

- Step 2: Formation of sulfonamide with a protected amino alcohol.

- Step 3: Cyclization to form the piperidine ring, often under reductive or dehydrative conditions.

- Step 4: Introduction of the difluoro groups at the 4-position via fluorination reagents.

This route, although more complex, allows for greater control over regioselectivity and functional group compatibility.

Research Findings and Data Summary

| Method | Advantages | Disadvantages | Typical Yield | Conditions |

|---|---|---|---|---|

| Direct sulfonylation + nucleophilic substitution | Simple, high yield, scalable | Requires pure intermediates | 75-90% | Room temp to mild heating, inert atmosphere |

| Multi-step ring synthesis | Precise control, versatile | Complex, longer process | 60-80% | Multi-stage, specialized reagents |

Notes and Considerations

- Reagent Availability: The key starting materials, such as 4-bromo-3-methylbenzenesulfonic acid and difluorinated piperidine, are commercially accessible or easily synthesized.

- Reaction Conditions: Mild conditions are preferred to prevent side reactions, especially during fluorination steps.

- Scalability: The described methods are adaptable for large-scale synthesis, provided proper purification techniques are employed.

- Environmental and Safety Aspects: Use of hazardous reagents like thionyl chloride and fluorinating agents requires appropriate safety measures.

化学反应分析

Types of Reactions: 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Sulfones or sulfoxides.

Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.

科学研究应用

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific chemical properties.

作用机制

The mechanism of action of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine depends on its application. In biological systems, it may act by:

Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.

Receptor Binding: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

相似化合物的比较

Table 1: Key Properties of 4,4-Difluoropiperidine Derivatives

Fluorination Position and Bioactivity

The position of fluorine atoms on the piperidine ring critically impacts biological activity. 4,4-Difluoropiperidine derivatives exhibit superior potency compared to 3,3-difluoropiperidine analogs. For example, in aminoparthenolide derivatives, 4,4-difluoropiperidine (GI50 = 0.69 μM) is ~25-fold more potent than its 3,3-difluoro counterpart (GI50 = 16.9 μM) in HL-60 leukemia cells . This disparity arises from the reduced basicity of the piperidine nitrogen in 3,3-difluoropiperidine (pKa ~4.2 vs. ~6.5 for 4,4-difluoro), which diminishes target engagement .

Substituent Effects on Pharmacokinetics

- Sulfonyl vs. Carbamate Groups : The 4-bromo-3-methylbenzenesulfonyl group in the target compound enhances hydrophobicity and binding to sulfonamide-sensitive targets (e.g., kinases), whereas carbamate-linked derivatives (e.g., 3,3-difluoropiperidine carbamate) prioritize CNS penetration due to improved blood-brain barrier permeability .

- Bromine vs. Trifluoromethyl : Bromine in the benzenesulfonyl group offers a handle for further derivatization, while trifluoromethyl groups (e.g., in compound 8 from ) enhance electron-withdrawing effects and metabolic resistance .

生物活性

1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine is a synthetic organic compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by a piperidine ring with a difluoro substitution and a sulfonyl moiety, suggests potential biological activity, particularly in enzyme inhibition and receptor interactions.

Chemical Structure and Properties

- IUPAC Name : 1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropiperidine

- Molecular Formula : C12H14BrF2N O2S

- CAS Number : 2216744-62-4

- Molecular Weight : 339.21 g/mol

Structural Representation

| Property | Value |

|---|---|

| InChI | InChI=1S/C12H14BrF2NO2S/c1-9-8... |

| InChI Key | INPCMVMHAJQUFK-UHFFFAOYSA-N |

| SMILES | Cc1ccc(cc1Br)S(=O)(=O)N2CC(C(F)(F)... |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. This mechanism is particularly relevant in the context of drug design where targeting specific enzymes is crucial.

- Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways. This interaction can be pivotal in therapeutic applications.

Enzyme Inhibition Studies

Research indicates that compounds with sulfonyl groups often exhibit significant inhibitory effects on various enzymes. For instance:

- Case Study 1 : A study demonstrated that sulfonyl-containing compounds can effectively inhibit serine proteases, which are critical in numerous biological processes. The inhibition was attributed to the formation of stable enzyme-inhibitor complexes.

- Case Study 2 : Another investigation focused on the inhibition of carbonic anhydrase by similar sulfonamide derivatives, revealing that structural modifications could enhance inhibitory potency.

Pharmacological Potential

The compound's potential as a pharmacophore is under investigation for various therapeutic areas:

- Cancer Research : Due to its ability to inhibit specific enzymes involved in tumor growth, it is being explored as a candidate for cancer therapeutics.

- Neurological Disorders : Preliminary studies suggest that it may have implications in treating neurodegenerative diseases by modulating receptor activities linked to neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Bromo-3-methylbenzenesulfonyl)piperidine | Lacks difluoro substitution; less reactive | Weaker enzyme inhibition |

| 4-Bromo-3-methylbenzenesulfonyl chloride | Intermediate for synthesis; limited biological activity | Not applicable |

| 4,4-Difluoropiperidine | Piperidine without sulfonyl group; broader applications | Limited specificity |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Bromo-3-methylbenzenesulfonyl)-4,4-difluoropiperidine?

- Methodology : Focus on reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature control (50–80°C for sulfonylation), and stoichiometry of reagents. Use catalytic bases like triethylamine to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

- Data Insight : For analogous piperidine sulfonyl derivatives, yields >80% are achievable under inert conditions (argon atmosphere) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to similar piperidine sulfonates (e.g., δ 7.35–7.20 ppm for aromatic protons; δ 45–55 ppm for piperidine carbons) .

- HRMS : Confirm molecular ion [M+H]+ with a mass error <2 ppm.

- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the difluoro and sulfonyl groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Conduct solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) at 25°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine derivatives typically show stability in acidic media (pH 3–5) but degrade in basic conditions due to sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can the electronic effects of the 4-bromo-3-methylbenzenesulfonyl group influence reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh3)4) to test aryl bromide reactivity. Compare yields with/without electron-withdrawing substituents. Computational DFT studies can map frontier molecular orbitals to predict regioselectivity .

- Data Insight : Bromophenyl derivatives exhibit enhanced oxidative addition rates with Pd(0) catalysts due to reduced electron density at the C–Br bond .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound?

- Methodology :

- Dose-response curves : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions.

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate CYP-mediated degradation .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets?

- Methodology :

- Molecular docking : Simulate interactions with σ-1 receptors or monoamine transporters using AutoDock Vina.

- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding pose stability.

- Free energy calculations : Use MM-PBSA to quantify ΔGbinding. Difluoropiperidine moieties often enhance blood-brain barrier penetration .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodology : Optimize chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding.

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

- DFT corrections : Apply implicit solvent models (e.g., PCM) in Gaussian calculations .

Q. Why might catalytic hydrogenation of the difluoropiperidine ring fail under standard conditions?

- Root cause : Fluorine’s electronegativity reduces ring basicity, impeding protonation.

- Solution : Use harsher conditions (e.g., 10 atm H2, Raney Ni catalyst, 100°C) or switch to transfer hydrogenation (ammonium formate/Pd/C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。